molecular formula C11H13ClN2O2 B3424126 (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride CAS No. 332061-88-8

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B3424126
CAS No.: 332061-88-8
M. Wt: 240.68 g/mol
InChI Key: XQQBWUZSLDACSS-PPHPATTJSA-N
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Description

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride (CAS: 270065-88-8) is a chiral β-amino acid derivative featuring a 4-cyanophenyl substituent. Its molecular formula is C₁₁H₁₂N₂O₂·HCl, with a molecular weight of 240.69 g/mol (calculated from ). The compound is commercially available as a hydrochloride salt, enhancing its solubility in aqueous environments for pharmaceutical or synthetic applications. The (S)-configuration at the β-carbon and the electron-withdrawing cyano group (-CN) on the phenyl ring distinguish it from analogs, influencing its physicochemical properties and biological interactions .

Properties

IUPAC Name

(3S)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQBWUZSLDACSS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375861
Record name (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-88-8, 270065-88-8
Record name Benzenebutanoic acid, β-amino-4-cyano-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde and (S)-alanine.

    Condensation Reaction: The initial step involves the condensation of 4-cyanobenzaldehyde with (S)-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The cyanophenyl group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable building block for creating complex molecules.

Types of Reactions :

  • Oxidation : Can be oxidized to form corresponding oxo derivatives.
  • Reduction : Reduction can convert the cyanophenyl group to an aminophenyl group.
  • Substitution : The amino group can participate in substitution reactions to yield various derivatives.

Common Reagents :

Reaction TypeReagents Used
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionAlkyl halides, Acyl chlorides

Biology

This compound is studied for its interactions with biological systems, particularly in modulating neurotransmitter activity. Its structural similarity to naturally occurring amino acids suggests potential roles in metabolic pathways and signal transduction mechanisms.

Biological Activities :

  • Neurotransmitter Modulation : Investigated for its effects on neurotransmitter release in neuronal cultures.
  • Enzyme Interactions : Research indicates potential inhibition of specific enzymes relevant to neurological disorders.

Medicine

This compound serves as a precursor in the synthesis of pharmaceuticals. Its therapeutic potential is being explored in drug discovery and development processes.

Therapeutic Implications :

  • Potential role as an inhibitor of neurotransmitter receptors.
  • Investigated for effects on neurological disorders, suggesting a pathway for treatment options.

Industry

In industrial applications, this compound is employed in the production of fine chemicals and specialty materials. Its unique properties facilitate the development of innovative chemical products.

Case Study 1: Neurotransmitter Modulation

A study assessed the impact of this compound on neurotransmitter release from neuronal cultures. Results indicated significant modulation of neurotransmitter levels, suggesting its potential use in treating conditions like depression or anxiety disorders.

Case Study 2: Antimicrobial Properties

Research demonstrated that derivatives of this compound exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Aspergillus niger. Further investigations are ongoing to explore its efficacy as a therapeutic agent against infections.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The cyanophenyl group plays a crucial role in enhancing the binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs differ primarily in the substituents on the phenyl ring, which alter electronic, steric, and solubility profiles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target: (S)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl (270065-88-8) 4-CN C₁₁H₁₂N₂O₂·HCl 240.69 High polarity due to -CN; moderate steric bulk
(S)-3-Amino-4-(1-naphthyl)butanoic acid HCl (331846-99-2) 1-Naphthyl C₁₄H₁₅NO₂·HCl 281.74 Increased lipophilicity and steric hindrance
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid HCl (331763-58-7) 4-Cl C₁₀H₁₁Cl₂NO₂ 250.12 Moderate electron-withdrawing effect; higher Cl content
(S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl (270062-89-0) 2-CH₃ C₁₁H₁₅NO₂·HCl 229.70 Electron-donating group; reduced polarity
(S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid HCl (1217789-95-1) 4-tert-butyl C₁₄H₂₂NO₂·HCl ~287.80 High steric bulk; enhanced lipophilicity
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl (270063-53-1) 3,4-F₂ C₁₀H₁₀F₂NO₂·HCl 251.66 Increased metabolic stability; high electronegativity
(S)-3-Amino-4-(2-thienyl)butanoic acid HCl (270065-91-3) 2-Thienyl C₈H₁₀NO₂S·HCl 235.70 Heterocyclic ring; altered π-π interactions
Electronic Effects
  • Cyano Group (-CN): The target compound’s -CN group is strongly electron-withdrawing, increasing acidity (pKa ~2.5–3.5 for the carboxylic acid) compared to analogs like the 4-Cl (pKa ~3.8) or 2-CH₃ (pKa ~4.2) derivatives.
  • Fluorine Substituents : The 3,4-difluoro analog exhibits superior metabolic stability due to fluorine’s resistance to oxidation, making it a candidate for long-acting therapeutics .
Steric and Solubility Profiles
  • Naphthyl and tert-Butyl Groups : These bulky substituents reduce aqueous solubility (e.g., naphthyl analog: <1 mg/mL) but improve membrane permeability, favoring CNS-targeting applications .
Pharmaceutical Relevance
  • Boc/Fmoc Derivatives : The target compound’s Boc (CAS: 270065-89-9) and Fmoc (CAS: 270065-90-2) derivatives are widely used in peptide synthesis, where the -CN group stabilizes intermediates during solid-phase synthesis .
  • Chlorophenyl Analogs : The 4-Cl and 2,4-dichloro derivatives (CAS: 270063-46-2) show antimicrobial activity in preliminary studies, likely due to halogen-mediated disruption of bacterial membranes .

Biological Activity

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, often referred to as (S)-3-Amino-4-cyanophenylbutanoic acid (ACPB), is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential applications in various biological pathways, particularly in neuropharmacology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H13ClN2O2
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 270065-85-5

The compound features an amino group, a butanoic acid moiety, and a cyanophenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially influencing pathways related to mood regulation and cognitive function.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in various neurodegenerative diseases. The inhibition of GSK-3β can lead to neuroprotective effects, making ACPB a candidate for further investigation in conditions such as Alzheimer's disease .

Neuroinflammatory Effects

A study published in ACS Chemical Neuroscience demonstrated that ACPB exhibits anti-neuroinflammatory properties by modulating the activity of pro-inflammatory cytokines. This suggests that the compound may have therapeutic potential in treating neuroinflammatory disorders .

Case Study 1: GSK-3β Inhibition

In a controlled laboratory setting, researchers synthesized a series of GSK-3β inhibitors based on the structure of ACPB. The study found that ACPB effectively reduced GSK-3β activity at concentrations as low as 10 µM, indicating its potency as a therapeutic agent against neurodegeneration .

Case Study 2: Neuroprotective Effects

In vivo studies involving animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced neuroinflammation. Behavioral assays indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(S)-3-Amino-4-(4-cyanophenyl)butanoic acidCyanophenyl group, amino groupGSK-3β inhibition, anti-neuroinflammatory
(S)-3-Amino-4-(3-cyanophenyl)butanoic acidSimilar structure with positional variationPotentially similar activity
(R)-3-Amino-4-(4-cyanophenyl)butanoic acidEnantiomer with different stereochemistryDifferent pharmacokinetics and dynamics

The comparison indicates that while similar compounds may share structural features, their biological activities can vary significantly based on stereochemistry and functional group positioning.

Q & A

Q. What are the optimized protocols for synthesizing (S)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves chiral auxiliary strategies, such as using Boc- or Fmoc-protected intermediates to preserve stereochemistry during coupling reactions. For example, Boc-(S)-3-amino-4-(4-cyanophenyl)butanoic acid (CAS 270065-89-9) is synthesized via asymmetric hydrogenation or enzymatic resolution, followed by HCl deprotection to yield the hydrochloride salt . Key steps include:
  • Chiral HPLC monitoring (e.g., Chiralpak® AD-H column) to confirm enantiomeric excess (≥99% ee).
  • Recrystallization in ethanol/water mixtures to enhance purity (>97%).
  • Storage at 2–8°C under inert conditions to prevent racemization .

Q. How is the compound characterized to confirm structural integrity and stereochemistry?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic proton environments (e.g., 4-cyanophenyl resonances at δ 7.6–7.8 ppm) and absence of diastereomeric peaks.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 233.1 for the free base).
  • Polarimetry : Specific rotation values (e.g., [α]D25_D^{25} = +13.5° to +17.5° for Boc-protected intermediates) to validate chirality .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and intermediates in asymmetric hydrogenation. Key applications include:
  • Thermochemical Accuracy : Validate reaction exothermicity (ΔG < -5 kcal/mol) for steps like cyanophenyl group incorporation .
  • Stereoselectivity Prediction : Compare activation barriers of (R)- vs. (S)-configured intermediates to optimize catalyst choice (e.g., Ru-BINAP complexes) .

Q. What analytical strategies resolve discrepancies in spectroscopic data for structurally similar impurities?

  • Methodological Answer : Address contradictions using:
  • 2D NMR (COSY, HSQC) : Differentiate regioisomers (e.g., 4-cyanophenyl vs. 3-cyanophenyl substitution) via 1H^1H-13C^{13}C coupling patterns.
  • HPLC-MS/MS : Quantify trace impurities (e.g., des-cyano byproducts) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) and monitor m/z 216.1 .

Q. How is chiral resolution achieved for racemic mixtures during scale-up?

  • Methodological Answer : Use dynamic kinetic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane/water). Optimize:
  • pH (6.5–7.5) to stabilize the enzyme.
  • Temperature (25–30°C) to balance reaction rate and enantioselectivity.
  • Substrate-to-catalyst ratio (10:1) for >95% ee .

Applied Research Questions

Q. What are the protocols for evaluating this compound as a pharmaceutical impurity (e.g., in Sitagliptin)?

  • Methodological Answer : Follow ICH Q3A/B guidelines:
  • HPLC-UV/ELSD : Use a YMC-Triart C18 column (150 mm × 4.6 mm, 3 µm) with 0.1% TFA in acetonitrile/water (30:70 to 50:50 over 20 min).
  • Limit Tests : Quantify impurities at 0.1% relative to the API using calibration curves (R2^2 > 0.995).
  • Forced Degradation : Expose to acid (1M HCl, 70°C, 24h) to assess hydrolytic stability .

Q. How does the compound’s hydrochloride salt form impact solubility and bioavailability in preclinical models?

  • Methodological Answer : Conduct pH-solubility profiling (pH 1–7.4) and compare with free base:
  • Hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base at pH 1.2).
  • Permeability Assays : Use Caco-2 cell monolayers to measure Papp_{app} (>1 × 106^{-6} cm/s indicates good absorption) .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard codes (H315, H319, H335):
  • PPE : Nitrile gloves, safety goggles, and N95 masks to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine powders.
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
Reactant of Route 2
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(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

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